An In-depth Technical Guide to 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline: Physicochemical Characteristics, Synthesis, and Analytical Considerations
An In-depth Technical Guide to 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline: Physicochemical Characteristics, Synthesis, and Analytical Considerations
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The 8-hydroxyquinoline derivatives, in particular, have garnered significant attention for their diverse biological activities, including antibacterial, antifungal, and potential anticancer properties.[1][2] This guide focuses on the hypothetical derivative, 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline, providing a projected overview of its molecular and physicochemical characteristics. Our analysis begins with a thorough examination of its likely precursor, 5-Chloro-8-hydroxyquinoline, a compound with extensive documentation. We then propose a synthetic route to the target molecule and outline key analytical methodologies for its characterization, offering a predictive yet scientifically grounded resource for researchers venturing into the synthesis and exploration of novel quinoline ethers.
Part 1: The Precursor Molecule: 5-Chloro-8-hydroxyquinoline
5-Chloro-8-hydroxyquinoline (also known as Cloxyquin) is a well-characterized compound with established biological activity.[3] A comprehensive understanding of its properties is fundamental to predicting the characteristics of its derivatives.
Physicochemical and Molecular Data
The core physicochemical properties of 5-Chloro-8-hydroxyquinoline are summarized in the table below. This data is compiled from various chemical suppliers and databases, providing a solid foundation for our subsequent analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClNO | [1][4] |
| Molecular Weight | 179.60 g/mol | [1][4][5] |
| CAS Number | 130-16-5 | [1][6] |
| Appearance | Light beige crystalline powder | [6][7] |
| Melting Point | 122-126 °C | [4][6][8] |
| Boiling Point | 348.7 ± 22.0 °C (Predicted) | [6][9] |
| Water Solubility | 0.019 g/L (experimental) | [6] |
| Purity (typical) | ≥ 95% | [10] |
Part 2: The Target Molecule: 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline - A Predictive Analysis
Building upon the known data of the precursor, we can project the properties of 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline. The introduction of the 4-fluoro-2-nitrophenoxy moiety at the 8-position of the quinoline ring is expected to significantly alter its physicochemical characteristics.
Estimated Physicochemical Properties
| Property | Estimated Value | Rationale |
| Molecular Formula | C₁₅H₈ClFN₂O₃ | Based on the addition of C₆H₃FNO₂ to the C₉H₅ClN core. |
| Molecular Weight | 318.70 g/mol | Calculated by adding the mass of the 4-fluoro-2-nitrophenoxy group and subtracting the mass of the hydroxyl proton from the precursor. |
| Appearance | Likely a crystalline solid | The increased molecular weight and aromaticity suggest a solid state at room temperature. |
| Melting Point | Expected to be higher than the precursor | The larger, more rigid structure and potential for additional intermolecular interactions would likely increase the melting point. |
| Solubility | Expected to have low aqueous solubility | The addition of a large, nonpolar aromatic group will likely decrease its solubility in water. It is expected to be soluble in aprotic polar solvents like DMSO and DMF.[11] |
Part 3: Proposed Synthesis and Characterization
A plausible and efficient method for the synthesis of 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a suitable organohalide.
Proposed Synthetic Pathway
Caption: Proposed Williamson ether synthesis of the target compound.
Step-by-Step Experimental Protocol
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Deprotonation of 5-Chloro-8-hydroxyquinoline:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 5-Chloro-8-hydroxyquinoline in a dry, aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add 1.1 to 1.5 equivalents of a suitable base (e.g., sodium hydride, potassium carbonate). The choice of base depends on the desired reactivity and reaction conditions. Sodium hydride offers a strong, non-nucleophilic base, while potassium carbonate is a milder and safer alternative.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 5-chloro-8-quinolinolate anion.
-
-
Nucleophilic Aromatic Substitution:
-
To the solution containing the quinolinolate anion, add 1 to 1.2 equivalents of 1,4-difluoro-2-nitrobenzene. The fluorine atom para to the nitro group is highly activated towards nucleophilic aromatic substitution.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature should be determined empirically, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Continue heating and stirring until the starting materials are consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[12]
-
Analytical Characterization of the Final Product
Confirmation of the successful synthesis and purity of 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline would require a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show distinct signals for the protons on both the quinoline and the nitrophenyl rings. The integration of these signals should correspond to the number of protons in each part of the molecule.
-
¹³C NMR: The spectrum will reveal the number of unique carbon environments, which should match the molecular structure.
-
¹⁹F NMR: A single resonance in the ¹⁹F NMR spectrum would confirm the presence of the fluorine atom.[13]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the product. The molecular ion peak [M]+ or [M+H]+ should correspond to the calculated mass of C₁₅H₈ClFN₂O₃.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show characteristic absorption bands for the C-O-C (ether) linkage (around 1250-1000 cm⁻¹), the C-Cl bond (around 800-600 cm⁻¹), the C-F bond (around 1400-1000 cm⁻¹), and the nitro group (NO₂) (strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively). The absence of a broad O-H stretching band (around 3500-3200 cm⁻¹) would indicate the complete conversion of the starting material.[14]
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC can be used to assess the purity of the final compound. A single sharp peak under various mobile phase conditions would indicate a high degree of purity.[15]
-
Conclusion
While 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline is not a commercially cataloged compound, its synthesis is highly feasible through established synthetic methodologies. This guide provides a robust framework for its preparation and characterization, grounded in the known properties of its precursor, 5-Chloro-8-hydroxyquinoline. The projected physicochemical properties and detailed analytical protocols offer a valuable starting point for researchers interested in synthesizing and evaluating this novel quinoline derivative for potential applications in drug discovery and materials science. The insights provided herein are intended to facilitate further research and development in the rich and diverse field of quinoline chemistry.
References
-
Chemsrc. (2025, August 22). 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. Retrieved from [Link]
-
Molbase. (2025, May 20). 5-chloro-8-quinolinol. Retrieved from [Link]
- Al-Zoubi, W., Al-Sbou, Y., & Al-Zghool, K. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(2), 436.
-
Dhanlaxmi Chemicals. (n.d.). 5-Chloro 8-Hydroxy Quinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
-
U.S. Environmental Protection Agency. (n.d.). 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline Properties. Retrieved from [Link]
-
Cole-Parmer. (2006, June 20). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Retrieved from [Link]
-
Brennan, N. F. (2006). CHAPTER 5 NMR SPECTROSCOPY. University of Pretoria. Retrieved from [Link]
- Spac, A. F., et al. (2018). Essential Guide of Analysis Methods Applied to Silver Complexes with Antibacterial Quinolones. Farmacia, 66(3), 379-387.
-
PrepChem.com. (n.d.). Synthesis of 5-nitro-8-fluoro-quinoline. Retrieved from [Link]
-
Prerana Chemical Industries. (n.d.). 5-Chloro 8-Hydroxy Quinoline. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]
- Gerig, J. T. (2003). Fluorine NMR. Encyclopedia of Physical Science and Technology, 5, 83-94.
- Charoenwong, T., et al. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline)
-
D N Chemicals. (n.d.). 5-Chloro 8-Hydroxy Quinoline. Retrieved from [Link]
Sources
- 1. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Dhanlaxmi Chemicals [dhanlaxmichemicals.com]
- 6. 5-Chloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 5-氯-8-喹啉醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc [chemsrc.com]
- 10. 5-Chloro 8-Hydroxy Quinoline Prerana Chemical Industries. [dnchemicals.co.in]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 13. biophysics.org [biophysics.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
